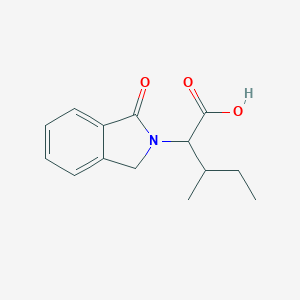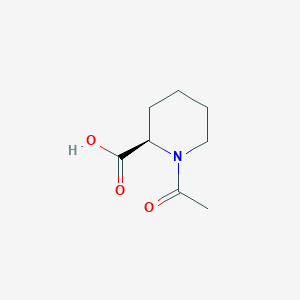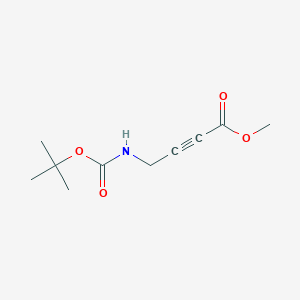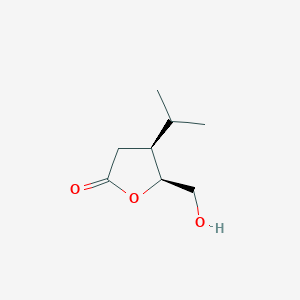
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) is a chemical compound that has been extensively studied for its potential applications in the field of science and research. This compound is also known as isodomoic acid A and is a member of the domoic acid family of compounds. It has been found to have a range of interesting properties that make it an attractive candidate for further study.
作用機序
The mechanism of action of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
生化学的および生理学的効果
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have a range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to inhibit the growth of cancer cells in vitro.
2. Anti-inflammatory effects: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have anti-inflammatory properties.
3. Antibacterial effects: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have antibacterial properties.
実験室実験の利点と制限
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. It is relatively easy to synthesize.
2. It has been extensively studied, and its properties are well understood.
3. It has a range of potential applications in the field of science and research.
Limitations:
1. Its mechanism of action is not fully understood.
2. It may not be effective against all types of cancer cells.
3. It may have side effects that are not yet fully understood.
将来の方向性
There are several future directions for the study of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI). Some of these include:
1. Further studies to understand its mechanism of action.
2. Studies to investigate its potential as an anti-cancer agent in vivo.
3. Studies to investigate its potential as an anti-inflammatory and antibacterial agent.
4. Studies to investigate its potential as a drug delivery system for other compounds.
5. Studies to investigate its potential as a biomaterial for tissue engineering.
合成法
The synthesis of D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) involves a multi-step process that starts with the conversion of glucose to D-ribose. This is followed by the conversion of D-ribose to D-ribose-5-phosphate, which is then converted to D-erythrose-4-phosphate. The final step involves the conversion of D-erythrose-4-phosphate to D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI).
科学的研究の応用
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been extensively studied for its potential applications in the field of science and research. It has been found to have a range of interesting properties that make it an attractive candidate for further study. Some of the potential applications of this compound include:
1. Anti-cancer agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to inhibit the growth of cancer cells in vitro. It has been suggested that this compound may have potential as an anti-cancer agent.
2. Anti-inflammatory agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have anti-inflammatory properties. It has been suggested that this compound may have potential as an anti-inflammatory agent.
3. Antibacterial agent: D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) has been found to have antibacterial properties. It has been suggested that this compound may have potential as an antibacterial agent.
特性
CAS番号 |
189758-62-1 |
|---|---|
製品名 |
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) |
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
(4S,5S)-5-(hydroxymethyl)-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-5(2)6-3-8(10)11-7(6)4-9/h5-7,9H,3-4H2,1-2H3/t6-,7+/m0/s1 |
InChIキー |
ZJLRHKUWYSGGNX-NKWVEPMBSA-N |
異性体SMILES |
CC(C)[C@@H]1CC(=O)O[C@@H]1CO |
SMILES |
CC(C)C1CC(=O)OC1CO |
正規SMILES |
CC(C)C1CC(=O)OC1CO |
同義語 |
D-threo-Pentonic acid, 2,3-dideoxy-3-(1-methylethyl)-, gamma-lactone (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)
![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
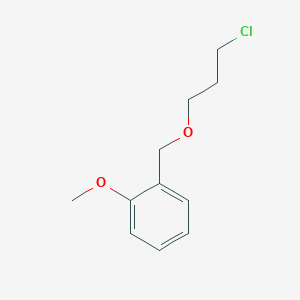
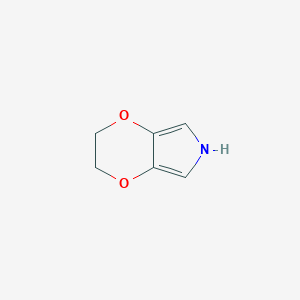
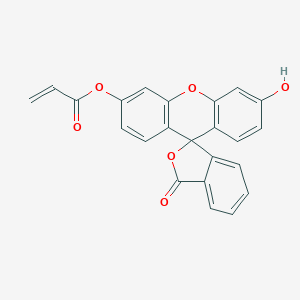
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)
![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
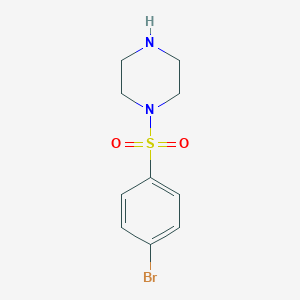
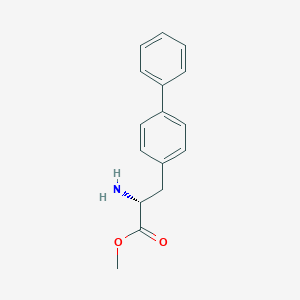
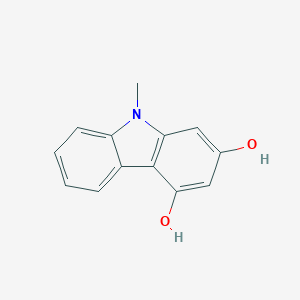
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
